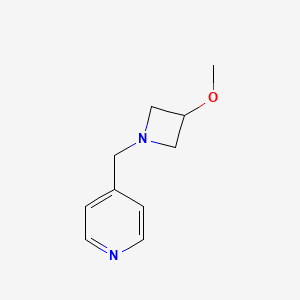

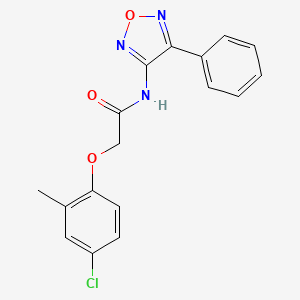

4-((3-Methoxyazetidin-1-yl)methyl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-((3-Methoxyazetidin-1-yl)methyl)pyridine is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.235. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Scaffold for Highly Functionalized Isoxazoles : The compound acts as a convenient scaffold for synthesizing other highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles, which have potential applications in various chemical syntheses (Ruano et al., 2005).

Synthesis of Novel Antitumor Agents : It is involved in the synthesis of novel rhodacyanine dyes, which are evaluated as potential antitumor agents. Attention is focused on the structure-activity study of heteroaromatic rings for the development of efficacious compounds for cancer therapy (Kawakami et al., 1998).

Potential Anti-Inflammatory Agents : The compound forms the basis for synthesizing molecules like methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, which have been targeted as potential anti-inflammatory agents (Moloney, 2001).

Development of Antidepressant and Nootropic Agents : It is used in the synthesis of N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides. These compounds have shown antidepressant and nootropic activities, suggesting potential in CNS-related therapies (Thomas et al., 2016).

Nicotinic Acetylcholine Receptor Binding : It's involved in the synthesis of compounds like 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, a ligand with high affinity for the human alpha4beta2 nicotinic acetylcholine receptor subtype. This is significant for developing PET ligands for brain imaging nAChRs (Doll et al., 1999).

Antiulcer Activity : Pyrimidinone derivatives related to the compound have been synthesized and evaluated for their cytoprotective antiulcer activity, demonstrating significant potential in gastroenterological applications (Ikeda et al., 1996).

Catalysis in Methylation of Pyridines : The compound is relevant in the catalysis of C-3/5 methylation of pyridines using temporary dearomatisation. This innovative approach uses feedstock chemicals like methanol and formaldehyde, highlighting its significance in organic synthesis (Grozavu et al., 2020).

作用機序

Target of Action

The primary targets of 4-((3-Methoxyazetidin-1-yl)methyl)pyridine are currently unknown. This compound is structurally similar to other azetidine derivatives, which have been reported to interact with various biological targets . .

Mode of Action

Based on the structural similarity to other azetidine derivatives, it can be hypothesized that this compound may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical Pathways

Other azetidine derivatives have been reported to influence various biochemical pathways

Pharmacokinetics

The methoxy group in the structure may influence its solubility and absorption characteristics .

特性

IUPAC Name |

4-[(3-methoxyazetidin-1-yl)methyl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-13-10-7-12(8-10)6-9-2-4-11-5-3-9/h2-5,10H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKNDOARCGJOOMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(C1)CC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethylsulfanyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2437091.png)

![2-[(4-aminophenyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B2437094.png)

![3-(2-chlorophenyl)-5-[(1Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-1,2-oxazole-4-carbonitrile](/img/structure/B2437097.png)

![2-methyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2437102.png)

![N-(3,4-dichlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide](/img/structure/B2437103.png)

![8-[3-(Benzenesulfonyl)-6-fluoroquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2437104.png)

![2-({(E,2E)-3-[4-(dimethylamino)phenyl]-2-propenylidene}amino)-3-thiophenecarbonitrile](/img/structure/B2437111.png)